Antibiotic Tan 420F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibiotic Tan 420F, also known as Herbimycin A, is a benzoquinoid ansamycin antibiotic isolated from the bacterium Streptomyces hygroscopicus. It is known for its herbicidal, anti-tobacco mosaic virus, and cytotoxic activities. This compound has garnered significant interest due to its ability to inhibit tyrosine kinases, which are crucial in various cellular processes, including signal transduction and cell growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: Herbimycin A is synthetically prepared through a series of chemical reactions. The synthesis involves the formation of the benzoquinone structure and the attachment of the ansamycin moiety. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature and pressure to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of Herbimycin A involves the fermentation of Streptomyces hygroscopicus under specific conditions. The bacterium is cultured in a nutrient-rich medium, and the antibiotic is extracted from the culture broth using organic solvents. The crude extract is then purified through chromatographic techniques to obtain pure Herbimycin A .
Chemical Reactions Analysis
Types of Reactions: Herbimycin A undergoes various chemical reactions, including:
Oxidation: The benzoquinone moiety can be oxidized to form different quinone derivatives.
Reduction: The quinone structure can be reduced to hydroquinone under specific conditions.
Substitution: The methoxy groups on the benzoquinone ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted benzoquinone derivatives.
Scientific Research Applications
Herbimycin A has a wide range of scientific research applications:
Chemistry: Used as a model compound to study quinone chemistry and ansamycin antibiotics.
Biology: Employed in studies involving signal transduction pathways and protein tyrosine kinases.
Medicine: Investigated for its potential antineoplastic properties and its ability to reverse transformed cell characteristics.
Industry: Utilized in the development of herbicides and antiviral agents.
Mechanism of Action
Herbimycin A exerts its effects by specifically inhibiting protein tyrosine kinases. It binds to the kinase domain, likely to thiol groups, and prevents access to adenosine triphosphate (ATP). This inhibition disrupts tyrosine phosphorylation, an essential event in many membrane signal transduction systems, including those involving growth factor receptors such as platelet-derived growth factor and epidermal growth factor receptors. By inhibiting these kinases, Herbimycin A can reverse various transformed cell characteristics to normal ones .
Comparison with Similar Compounds
Geldanamycin: Another ansamycin antibiotic with similar tyrosine kinase inhibitory properties.
Radicicol: A macrocyclic antibiotic that also inhibits protein kinases but through a different mechanism.
17-AAG (17-Allylamino-17-demethoxygeldanamycin): A derivative of geldanamycin with improved pharmacological properties.
Uniqueness: Herbimycin A is unique due to its specific inhibition of tyrosine kinases and its ability to reverse transformed cell characteristics. Unlike other similar compounds, it has a distinct benzoquinone structure that contributes to its unique biological activities .
Properties
Molecular Formula |
C30H42N2O9 |
---|---|
Molecular Weight |
574.7 g/mol |
IUPAC Name |
[(4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C30H42N2O9/c1-16-10-9-11-23(37-5)28(41-30(31)36)18(3)12-17(2)27(40-8)24(38-6)13-19(4)26(39-7)21-14-20(33)15-22(25(21)34)32-29(16)35/h9-12,14-15,17,19,23-24,26-28H,13H2,1-8H3,(H2,31,36)(H,32,35)/b11-9+,16-10+,18-12+/t17-,19-,23-,24-,26+,27+,28-/m0/s1 |
InChI Key |
MCAHMSDENAOJFZ-GDYSMBPZSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C/C=C(/C(=O)NC2=CC(=O)C=C([C@@H]1OC)C2=O)\C)OC)OC(=O)N)\C)C)OC)OC |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)OC)OC(=O)N)C)C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.